

Commercial Suppliers and Technical Guide for N-Acetylethylene Urea-d4

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Compound of Interest		
Compound Name:	N-Acetylethylene Urea-d4	
Cat. No.:	B563356	Get Quote

For researchers, scientists, and drug development professionals, **N-Acetylethylene Urea-d4** is a critical deuterated analog used as an internal standard in quantitative bioanalytical studies. This technical guide provides an in-depth overview of its commercial availability, key specifications, and a foundational experimental protocol for its application.

N-Acetylethylene Urea-d4, with the CAS number 1189701-94-7, is the deuterated form of N-Acetylethylene Urea.[1] Its molecular formula is C5H4D4N2O2, and it has a molecular weight of approximately 132.15 g/mol .[1] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications to ensure accuracy and precision in quantifying its non-deuterated counterpart in complex biological matrices.

Commercial Availability

A number of specialized chemical suppliers offer **N-Acetylethylene Urea-d4**, primarily for research and development purposes. The table below summarizes the offerings from several prominent vendors. Please note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.



Supplier	Catalog Number	Purity	Isotopic Enrichment	Available Quantities
MedchemExpres s	HY-Z6285S	>95%	Not Specified	1mg, 5mg, 10mg
Novachemistry	NVC172262	>95%	Not Specified	Inquire
Alsachim	On Request	On Request	On Request	
Toronto Research Chemicals	On Request	On Request	On Request	
Santa Cruz Biotechnology	On Request	On Request	On Request	_
Cayman Chemical	On Request	On Request	On Request	_

Physicochemical Properties

Key computed properties for **N-Acetylethylene Urea-d4** are provided by PubChem and are essential for method development.



Property	Value
Molecular Weight	132.15 g/mol [1]
Molecular Formula	C5H4D4N2O2[1]
XLogP3	-0.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Exact Mass	132.083684486
Monoisotopic Mass	132.083684486
Topological Polar Surface Area	49.4 Ų
Heavy Atom Count	9

Experimental Protocol: Use as an Internal Standard in LC-MS

The following is a generalized protocol for the use of **N-Acetylethylene Urea-d4** as an internal standard in a typical LC-MS workflow for the quantification of an analyte in a biological matrix (e.g., plasma, urine). Optimization of this protocol is critical for specific applications.

- 1. Preparation of Stock and Working Solutions:
- N-Acetylethylene Urea-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-Acetylethylene Urea-d4 and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
- Working Internal Standard Solution (100 ng/mL): Dilute the stock solution serially with the same solvent to achieve the desired working concentration. The optimal concentration will depend on the expected analyte concentration in the samples.
- 2. Sample Preparation (Protein Precipitation):



- To 100 μ L of the biological sample (e.g., plasma), add 10 μ L of the working internal standard solution.
- · Vortex briefly to mix.
- Add 300 μL of cold acetonitrile to precipitate proteins.
- · Vortex for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm) is commonly used.
 - Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile
 (containing 0.1% formic acid) is a typical starting point.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
 - Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both the analyte and N-Acetylethylene Urea-d4 will need to be determined by direct infusion and optimization.
- 4. Quantification:



- A calibration curve is constructed by analyzing a series of known concentrations of the analyte spiked into the same biological matrix, with a constant concentration of the internal standard.
- The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
- The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Below are diagrams illustrating the logical workflow for utilizing **N-Acetylethylene Urea-d4** as an internal standard.



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Figure 1. Experimental workflow for using **N-Acetylethylene Urea-d4** as an internal standard.

This guide provides a foundational understanding for researchers and professionals in drug development. For specific applications, further optimization of the experimental conditions is necessary to achieve the desired analytical performance. Direct consultation with the suppliers for detailed certificates of analysis, including purity and isotopic enrichment, is strongly recommended.



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References

- 1. N-Acetylethylene Urea-d4 | C5H8N2O2 | CID 46779995 PubChem [pubchem.ncbi.nlm.nih.gov]
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